trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester: is an organic compound that belongs to the class of cyclopropane carboxylic acid derivatives This compound is characterized by the presence of a cyclopropane ring, a phenyl group substituted with a chlorine atom at the para position, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with diethyl malonate in the presence of a strong base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the cyclopropane ring, followed by esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various substituted phenyl-cyclopropane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: In biological research, trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities. Its derivatives may exhibit properties such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyclopropane ring and phenyl group can engage in various binding interactions with enzymes or receptors, modulating their activity. The ester functional group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
- trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester
- trans-2-(4-Methyl-phenyl)-cyclopropanecarboxylic acid ethyl ester
- trans-2-(4-Nitro-phenyl)-cyclopropanecarboxylic acid ethyl ester
Comparison: Compared to its analogs, trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its behavior in chemical reactions. Additionally, the steric effects of the chlorine substituent can impact the compound’s binding affinity to biological targets, making it distinct in its applications.
Properties
IUPAC Name |
ethyl (1S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPATUIODMIKJ-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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